Zolazepam-d3
Description
Zolazepam-d3 is a deuterated analog of zolazepam, a pyrazolodiazepinone-class compound with anxiolytic and anticonvulsant properties . It is primarily utilized as an analytical reference standard in forensic and pharmacological research, particularly for mass spectrometry-based quantification due to its stable isotopic labeling, which enhances precision in detecting the parent compound in biological matrices . Zolazepam is commonly combined with tiletamine in veterinary medicine as a safe anesthetic for dogs and cats, leveraging its rapid onset and muscle-relaxant effects . The deuterated form (d3) introduces three deuterium atoms, typically at metabolically stable positions, to minimize isotopic interference while maintaining structural and functional similarity to the non-deuterated molecule .
Properties
CAS No. |
1286480-83-8 |
|---|---|
Molecular Formula |
C₁₅H₁₂D₃FN₄O |
Molecular Weight |
289.32 |
Synonyms |
4-(2-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-one-d3; 4-(o-Fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e][1,4]diazepin-7(1H)-_x000B_one-d3; CI 716; Flupyrazapon; |
Origin of Product |
United States |
Preparation Methods
The synthesis of zolazepam-d3 involves several key steps:
Synthesis of Key Intermediate: The preparation begins with the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.
Methyl Amination: The intermediate undergoes methyl amination to form an amino ketone.
Acylation and Conversion: The amino ketone is acylated with bromoacetyl bromide, followed by conversion to an azidoacetamide.
Catalytic Hydrogenation and Cyclization: The azidoacetamide derivative is subjected to catalytic hydrogenation and cyclization to form the final pyrazolodiazepinone structure.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Zolazepam-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zolazepam-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of zolazepam in animal models.
Medicine: It is employed in preclinical studies to investigate the anesthetic and sedative effects of zolazepam and its interactions with other drugs.
Mechanism of Action
Zolazepam-d3 exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA-A receptors, where this compound acts as a positive allosteric modulator, increasing the receptor’s affinity for GABA .
Comparison with Similar Compounds
Zolazepam-d3 vs. Flubromazepam-d4
Flubromazepam-d4, another deuterated benzodiazepine, shares analytical applications as an internal standard. However, its parent compound, flubromazepam, is a designer benzodiazepine (DBZD) with a distinct fluorophenyl substitution and bromine atom at the 7-position of the benzodiazepine core . Unlike this compound, flubromazepam-d4 is primarily used to study illicit DBZDs in human toxicology due to its long half-life (~106 hours) and potent sedative effects . Analytical challenges include differentiating flubromazepam from metabolites like desalkyl-flubromazepam, which requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
This compound vs. Diclazepam and 4-Chlorodiazepam
Diclazepam and 4-chlorodiazepam are positional isomers of DBZDs, differing in chlorine substitution patterns . These compounds lack commercially available reference standards, complicating their detection in urine samples . In contrast, this compound benefits from standardized analytical protocols and certified reference materials, enabling reliable quantification . Pharmacologically, diclazepam acts as a prodrug for delorazepam, whereas zolazepam exerts direct effects via GABA-A receptor modulation .
This compound vs. 8-Demethyl Zolazepam
8-Demethyl zolazepam is a major metabolite of zolazepam, formed via hepatic demethylation . Unlike the deuterated parent compound, 8-demethyl zolazepam is pharmacologically inactive but critical for forensic toxicology to confirm zolazepam exposure . Analytical differentiation requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to structural similarities .
This compound vs. Lorazepam-Related Compounds
Lorazepam-related compounds A and B (e.g., 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-acetoxy-2H-1,4-benzodiazepin-2-one) are degradation products or synthetic impurities . These lack therapeutic utility but are monitored in pharmaceutical quality control. This compound, by contrast, is intentionally synthesized for research, with stringent purity standards (>98% by HPLC) .
Data Table: Key Comparative Features
Research Findings and Implications
- Metabolic Pathways : this compound’s stability under enzymatic conditions makes it ideal for tracing zolazepam metabolism, unlike DBZDs like diclazepam, whose metabolic pathways remain poorly characterized .
- Analytical Selectivity : this compound can be distinguished from isomers (e.g., 4-chlorodiazepam) using advanced chromatographic techniques, whereas DBZDs require orthogonal methods like ion mobility spectrometry .
- Regulatory Gaps : The lack of reference standards for DBZDs contrasts with this compound’s accessibility, underscoring the need for standardized DBZD libraries in forensic labs .
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